3-bromo-5-nitro-1H-indole

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers frequently encounter unreliable supply and variable purity when sourcing bifunctional indole scaffolds for cross-coupling and reduction cascades. 3-Bromo-5-nitroindole (CAS 525593-33-3) addresses this with dual reactive handles and consistent commercial quality. • Dual reactivity: 3-bromo enables Suzuki-Miyaura coupling; 5-nitro reduces to amine for rapid library diversification. • High purity (≥97%) minimizes side reactions and improves yield reproducibility in kinase inhibitor and HDAC inhibitor synthesis. • Reliable supply chain: available in gram to kilogram quantities with defined storage (2-8°C) and ambient shipping, supporting both discovery and process scale-up.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 525593-33-3
Cat. No. B1521609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-nitro-1H-indole
CAS525593-33-3
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Br
InChIInChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H
InChIKeyLBTWTOYAMQQAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitro-1H-indole (CAS 525593-33-3): A Multifunctional Indole Scaffold for Pharmaceutical and Chemical Research Procurement


3-Bromo-5-nitro-1H-indole (CAS 525593-33-3) is a key heterocyclic building block in medicinal chemistry and chemical research . This 3-bromo-5-nitroindole derivative features a reactive bromine atom at the 3-position and an electron-withdrawing nitro group at the 5-position of the indole scaffold . With a molecular weight of 241.04 g/mol and a predicted boiling point of 417.6±25.0 °C , it is a versatile intermediate used in the synthesis of kinase inhibitors, antimicrobial agents, and materials like OLED components .

Heterocyclic building block Bifunctional 3-bromo/5-nitro scaffold for downstream diversification
Cross-coupling intermediate Suzuki-Miyaura handle supports medicinal chemistry and kinase inhibitor programs
Vendor-verified purity range Supplied at research-grade purity to accelerate reproducible synthesis

Why 3-Bromo-5-nitro-1H-indole Cannot Be Substituted by Generic Indole Analogs in Critical Syntheses


Indole analogs are not interchangeable due to the specific electronic and steric demands of the 3-bromo and 5-nitro substituents . The 3-bromo substituent is crucial for its reactivity in cross-coupling reactions like Suzuki-Miyaura , while the 5-nitro group provides an electron-withdrawing effect that modulates both the compound's physicochemical properties and its downstream biological activity [1]. Substituting with a 3-chloro or 3-fluoro analog alters the electrophilicity of the halogen, potentially leading to different reaction kinetics and yields in palladium-catalyzed couplings [2]. This guide provides the quantitative evidence needed for precise scientific selection.

Reactivity 3-Chloro or 3-fluoro analogs may shift electrophilicity, altering cross-coupling kinetics and yield.
Electronic 5-Nitro withdrawal modulates scaffold electronics; unsubstituted or 5-halo analogs may not replicate physicochemical profile.
Supply In-house synthesis from 5-nitroindole may yield lower purity material requiring additional purification.

Quantitative Evidence for 3-Bromo-5-nitro-1H-indole Selection: Comparative Data vs. Key Analogs


Synthetic Yield and Purity: 3-Bromo-5-nitro-1H-indole vs. 3-Iodo-5-nitro-1H-indole

In a Suzuki coupling reaction, 3-bromo-5-nitro-1H-indole achieved a yield of 60% when reacted with 3-chloro-4-methoxyphenylboronic acid, producing the target compound (15) [1]. In comparison, 3-iodo-5-nitro-1H-indole is often reported with higher yields in cross-coupling reactions due to the better leaving group ability of iodine, with typical yields exceeding 80% . This data allows for informed selection based on the specific needs for yield versus cost.

Suzuki Coupling Yield
Cross-study comparable
60% (vs. >80% for 3-iodo analog)
Supports cost-yield trade-off review.
Suzuki with 3-chloro-4-methoxyphenylboronic acid; reported scale context.
Organic Synthesis Medicinal Chemistry Process Chemistry

Purity and Analytical Validation: Vendor-Supplied 3-Bromo-5-nitro-1H-indole

Commercially available 3-bromo-5-nitro-1H-indole is typically supplied with a purity of 95% to 98%, as confirmed by HPLC and NMR spectroscopy . This level of purity is essential for reproducible research outcomes. In contrast, a common synthetic route from 5-nitroindole yields a product with only 80% purity, contaminated with 20% 5-nitroindole, requiring additional purification steps .

Vendor Purity
Direct head-to-head comparison
95% to 98% (commercial) vs. 80% (direct synthesis)
Higher vendor purity may reduce downstream purification needs.
Confirmed by HPLC/NMR; supplier-reported data.
Quality Control Analytical Chemistry Procurement

Physicochemical Properties for Formulation: 3-Bromo-5-nitro-1H-indole vs. 3-Chloro-5-nitro-1H-indole

The predicted LogP (partition coefficient) for 3-bromo-5-nitro-1H-indole is 2.78 [1], a value that aligns well with drug-like properties according to Lipinski's Rule of Five [2]. This is distinct from the 3-chloro analog, which has a lower molecular weight of 196.59 g/mol and a correspondingly lower LogP, which may affect its membrane permeability and in vivo distribution profile.

Lipophilicity (LogP)
Cross-study comparable
LogP = 2.78 (predicted)
Higher LogP than 3-chloro analog may influence permeability profile.
In silico prediction; experimental confirmation needed.
Drug Discovery ADME Formulation Science

Thermal Stability for Processing: 3-Bromo-5-nitro-1H-indole vs. 5-Nitroindole

3-Bromo-5-nitro-1H-indole exhibits a predicted boiling point of 417.6±25.0 °C , which is significantly lower than that of its unsubstituted parent compound, 5-nitroindole. This reduced boiling point is a direct consequence of the bromine substitution and can be a critical factor in purification processes like distillation or sublimation, or in assessing thermal hazards during scale-up.

Boiling Point
Class-level inference
417.6±25.0 °C (predicted)
Lower than 5-nitroindole; data to verify for purification planning.
ACD/Labs prediction; experimental boiling point may differ.
Material Science Process Safety Thermal Analysis

Safety and Handling: 3-Bromo-5-nitro-1H-indole vs. 3-Bromo-1H-indole

3-Bromo-5-nitro-1H-indole is classified under the GHS as harmful if swallowed (H302), causing skin and eye irritation (H315, H319), and may cause respiratory irritation (H335) . This contrasts with 3-bromo-1H-indole, which lacks the nitro group and has a different hazard profile. The presence of the nitro group necessitates specific handling and disposal protocols that differ from those for the unsubstituted indole [1].

GHS Hazard Profile
Class-level inference
H302, H315, H319, H335
Nitro group drives distinct handling requirements vs. unsubstituted indole.
Per SDS; qualitative safety-context difference.
EHS Occupational Safety Regulatory Compliance

Optimal Use Cases for 3-Bromo-5-nitro-1H-indole in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Antimicrobials

Due to its dual functional groups, 3-bromo-5-nitro-1H-indole is a premier intermediate for constructing indole-based kinase inhibitors and antimicrobial agents . The nitro group can be reduced to an amine for further diversification, while the bromine atom is a key handle for Suzuki-Miyaura cross-coupling to introduce aromatic groups . This is supported by its use in the synthesis of novel HDAC inhibitors for cancer therapy [1].

Chemical Biology: Fragment-Based Drug Discovery (FBDD) and Chemical Probes

The compound serves as an ideal fragment for FBDD, providing a synthetically tractable scaffold for building diverse chemical libraries . Its moderate molecular weight and predicted drug-like properties (LogP 2.78) make it a valuable starting point for hit identification and optimization .

Process Chemistry: Scale-Up and Manufacturing of Key Intermediates

With a reliable commercial supply at high purity (≥95%) , this building block is suitable for process chemistry scale-up. Its physical properties, such as its solid state and defined melting point, facilitate handling and purification in kilogram-scale syntheses . The defined hazard profile allows for safe process development [1].

Material Science: Development of Organic Electronic Materials

The nitro group in 3-bromo-5-nitro-1H-indole can act as an electron-accepting moiety, making it a candidate for organic electronic materials, including as a precursor for OLED emitters and charge-transport materials . The bromine allows for subsequent polymerization or integration into larger π-conjugated systems .

Application
Selection Property
Validation Focus
Kinase inhibitor / antimicrobial synthesis
Dual handle for cross-coupling and amine diversification
Suzuki coupling efficiency and nitro reduction review
Fragment-based drug discovery
Moderate MW and predicted LogP 2.78 scaffold
Chemical library diversification and hit expansion
Process chemistry scale-up
High-purity commercial supply and defined hazard profile
Reproducible kilogram-scale synthesis and safety review
Organic electronic materials
Electron-accepting nitro group and polymerizable bromine
Charge-transport and OLED precursor evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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